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Compound of Interest

Compound Name: Stephodeline

Cat. No.: B15288960 Get Quote

A Note on Nomenclature: The term "Stephodeline" did not yield specific results in scientific

literature searches. It is presumed that the intended compound is Sophoridine, a quinolizidine

alkaloid with well-documented effects in cell culture. This document will henceforth refer to

Sophoridine.

Application Notes
Sophoridine (SRI), a natural alkaloid extracted from plants of the Sophora genus, has

demonstrated significant potential in biomedical research, particularly in the fields of oncology

and immunology.[1][2][3] Its primary applications in cell culture revolve around its anti-cancer

and anti-inflammatory properties.

Anti-Cancer Applications: Sophoridine has been shown to inhibit the proliferation of a wide

range of cancer cell lines and induce apoptosis, or programmed cell death.[1][2][4] Mechanistic

studies indicate that its anti-tumor activity is mediated through multiple signaling pathways. It

can induce cell cycle arrest, particularly at the S phase, and trigger the mitochondrial apoptosis

pathway.[4][5] Key molecular events include the generation of reactive oxygen species (ROS),

activation of JNK and ERK signaling pathways, and modulation of apoptosis-related proteins

such as the Bcl-2 family and caspases.[4][5][6] Sophoridine has also been observed to impact

the PI3K/Akt/mTOR and Hippo/p53 signaling pathways in cancer cells.[1]

Anti-Inflammatory Applications: Sophoridine exhibits potent anti-inflammatory effects by

inhibiting the production of key pro-inflammatory mediators. In cell culture models, particularly

with macrophages stimulated with lipopolysaccharide (LPS), sophoridine has been shown to
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decrease the secretion of cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6

(IL-6), and interleukin-8 (IL-8), as well as prostaglandin E2 (PGE2).[1] This anti-inflammatory

action is largely attributed to the inhibition of the NF-κB signaling pathway.[1] Studies have

indicated that sophoridine can suppress the phosphorylation of IκBα and subsequently prevent

the nuclear translocation of the p65 subunit of NF-κB.

Quantitative Data Summary
The following tables summarize the reported efficacy of sophoridine across various cell lines

and experimental conditions.

Table 1: IC50 Values of Sophoridine in Various Cancer Cell Lines (48h treatment)

Cell Line Cancer Type IC50 (µM) Reference

MDA-MB-231 Breast Cancer 81.07 [1]

MCF-7 Breast Cancer 87.96 [1]

Miapaca-2 Pancreatic Cancer ~20-200 [4]

PANC-1 Pancreatic Cancer ~20-200 [4]

SGC7901 Gastric Cancer 3.52 [2]

AGS Gastric Cancer 3.91 [2]

SW480 Colorectal Cancer 3140 [2]

HepG2 Liver Cancer ~20-200 [4]

Gallbladder

Carcinoma Cells
Gallbladder Cancer ~20-200 [4]

Prostate Carcinoma

Cells
Prostate Cancer ~20-200 [4]

Table 2: Apoptosis Induction by Sophoridine in Pancreatic Cancer Cells (48h treatment)
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Cell Line
Sophoridine
Concentration (µM)

Apoptosis Rate (%) Reference

Miapaca-2 20 10.65 ± 2.91 [4]

PANC-1 20 15.34 ± 2.36 [4]

Table 3: Inhibition of Pro-inflammatory Cytokines by Sophoridine

Cell Line Stimulant

Sophoridin
e
Concentrati
on

Cytokine % Inhibition Reference

Mouse

Peritoneal

Macrophages

LPS Not specified TNF-α
Significant

Inhibition
[1]

Mouse

Peritoneal

Macrophages

LPS Not specified IL-8
Significant

Inhibition
[1]

Mouse

Peritoneal

Macrophages

LPS Not specified PGE2
Significant

Inhibition
[1]

HL-60 LPS Not specified IL-8
Significant

Inhibition

Experimental Protocols
Protocol 1: Assessment of Sophoridine-Induced
Cytotoxicity using MTT Assay
This protocol is for determining the cytotoxic effects of sophoridine on adherent cancer cell

lines.

Materials:
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Sophoridine (stock solution in DMSO)

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-

Streptomycin)

Phosphate Buffered Saline (PBS)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well plates

Microplate reader

Procedure:

Seed cells in a 96-well plate at a density of 3.5 x 10³ to 5 x 10³ cells per well in 100 µL of

complete medium.[1]

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell

attachment.

Prepare serial dilutions of sophoridine in complete medium from the stock solution.

Suggested concentration range: 0, 20, 40, 60, 80, 100, 120 µM.[1]

After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the

medium containing the different concentrations of sophoridine. Include a vehicle control

(medium with the same concentration of DMSO used for the highest sophoridine

concentration).

Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).

After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.

Incubate the plate for an additional 4 hours at 37°C.
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Carefully remove the medium containing MTT.

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Analysis of Sophoridine-Induced Apoptosis
by Flow Cytometry
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to

quantify apoptosis.

Materials:

Sophoridine

Cancer cell line of interest (e.g., Miapaca-2, PANC-1)

Complete cell culture medium

6-well plates or T25 flasks

PBS

Trypsin-EDTA

Annexin V-FITC/PI Apoptosis Detection Kit

Flow cytometer

Procedure:

Seed cells in 6-well plates or T25 flasks and grow to approximately 70-80% confluency.
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Treat the cells with the desired concentration of sophoridine (e.g., 20 µM) for the specified

duration (e.g., 48 hours).[4] Include an untreated or vehicle-treated control.

Harvest the cells by trypsinization. Collect the culture supernatant as it may contain

detached apoptotic cells.

Combine the detached and adherent cells and centrifuge at 300 x g for 5 minutes.

Wash the cell pellet twice with cold PBS.

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit at a

concentration of 1 x 10⁶ cells/mL.

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Protocol 3: Measurement of TNF-α Inhibition in LPS-
Stimulated Macrophages
This protocol outlines the procedure for assessing the anti-inflammatory effect of sophoridine

by measuring TNF-α levels using an ELISA kit.

Materials:

Macrophage cell line (e.g., RAW 264.7)

Complete cell culture medium

Sophoridine

Lipopolysaccharide (LPS)
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24-well plates

Human or Mouse TNF-α ELISA Kit

Microplate reader

Procedure:

Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them

to adhere overnight.

Pre-treat the cells with various concentrations of sophoridine for 1-2 hours.

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls:

untreated cells, cells treated with LPS alone, and cells treated with sophoridine alone.

After the incubation period, collect the cell culture supernatants.

Centrifuge the supernatants at 1000 x g for 10 minutes to remove any cellular debris.

Perform the TNF-α ELISA on the supernatants according to the manufacturer's instructions.

Measure the absorbance at the recommended wavelength using a microplate reader.

Calculate the concentration of TNF-α in each sample based on the standard curve and

determine the percentage of inhibition by sophoridine.

Signaling Pathway and Workflow Diagrams
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Caption: Sophoridine-induced apoptosis signaling pathway in cancer cells.

LPS TLR4 NF-κB Pathway

IκBα Phosphorylation
Sophoridine Inhibits

p65 Nuclear Translocation ↓ Pro-inflammatory Cytokines
(TNF-α, IL-6, IL-8)

Click to download full resolution via product page

Caption: Sophoridine's anti-inflammatory mechanism via NF-κB pathway inhibition.
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Caption: Experimental workflow for analyzing sophoridine-induced apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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